3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a benzyl group and a piperazine moiety
Scientific Research Applications
3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of the compound “3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile” is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound has been designed and synthesized as a potential anti-tubercular agent .
Mode of Action
It has been found to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound likely interacts with specific proteins or enzymes within the bacterium, inhibiting their function and thus preventing the bacterium from growing or reproducing.
Result of Action
The compound has been found to exhibit significant anti-tubercular activity. Among the tested compounds, some exhibited 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound is effective in inhibiting the growth or reproduction of the bacterium at these concentrations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium cyanoborohydride for reductive amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzylpiperazin-1-yl)pyrazine-2-carbonitrile: Similar structure but lacks the oxo group.
4-Benzylpiperazine derivatives: Various derivatives with different substituents on the piperazine ring.
Uniqueness
3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile is unique due to the presence of both the benzyl and oxo groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c17-10-14-16(19-7-6-18-14)21-9-8-20(15(22)12-21)11-13-4-2-1-3-5-13/h1-7H,8-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHICBSUWXMKRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC=CN=C2C#N)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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